A Comprehensive Technical Guide to the Synthesis of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
A Comprehensive Technical Guide to the Synthesis of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone, a substituted pyrazole of interest to the pharmaceutical and chemical research sectors. The pyrazole scaffold is a privileged structure in medicinal chemistry, and methodologies for its specific functionalization are of significant value. This document outlines a logical two-stage synthetic approach, beginning with the construction of the core intermediate, 3-cyclopropyl-1H-pyrazol-5-amine, followed by a regioselective N-alkylation to yield the target molecule. The guide delves into the mechanistic underpinnings of each reaction, provides detailed, step-by-step experimental protocols, and offers insights into the rationale behind procedural choices, ensuring both scientific rigor and practical applicability for researchers in drug development and organic synthesis.
Introduction and Strategic Overview
The pyrazole nucleus is a cornerstone in the design of pharmacologically active agents, featuring in drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[1] Its unique electronic properties and ability to act as a versatile scaffold for three-dimensional molecular exploration make it a high-priority target in synthetic chemistry. The target molecule, 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (CAS No. 1306739-31-0), incorporates several key features: a cyclopropyl group at the 3-position, an amino group at the 5-position, and an acetone moiety on the N1 nitrogen.[2][3] This specific substitution pattern makes it a valuable building block for the synthesis of more complex molecules.
This guide details a synthesis strategy predicated on a logical retrosynthetic analysis, ensuring a clear understanding of the overarching plan before delving into experimental specifics.
Retrosynthetic Analysis
The synthesis is logically deconstructed into two primary bond disconnections. The final C-N bond formation involves the alkylation of the pyrazole nitrogen. This points to the key intermediate, 3-cyclopropyl-1H-pyrazol-5-amine (2) , and an acetone synthon such as chloroacetone. The pyrazole ring of intermediate (2) is classically formed via the cyclocondensation of a 1,3-dicarbonyl equivalent with hydrazine. To achieve the desired 3-cyclopropyl and 5-amino substitution, a β-ketonitrile, specifically 3-cyclopropyl-3-oxopropanenitrile (3) , serves as the ideal precursor. This precursor can be derived from commercially available starting materials like ethyl cyclopropanecarboxylate and acetonitrile.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis Pathway: Mechanism and Rationale
The forward synthesis is executed in two distinct stages, each chosen for its efficiency, reliability, and use of well-established chemical transformations.[4][5]
Stage 1: Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine (2)
The core of this synthesis is the construction of the pyrazole ring. This is achieved through the reaction of 3-cyclopropyl-3-oxopropanenitrile (3) with hydrazine hydrate.
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Mechanism: The reaction proceeds via a cyclocondensation pathway. Initially, the more nucleophilic nitrogen of hydrazine attacks the highly electrophilic ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. Subsequently, an intramolecular cyclization occurs as the second nitrogen of the hydrazine attacks the nitrile carbon. Tautomerization and elimination of water lead to the stable, aromatic 5-aminopyrazole ring. The use of a β-ketonitrile precursor is a classic and highly effective method for directly installing the 5-amino group.[6][7]
Stage 2: Synthesis of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (1)
The final step is the regioselective N-alkylation of the pyrazole ring with chloroacetone.
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Mechanism: This reaction is a nucleophilic substitution (SN2). The pyrazole ring contains two nitrogen atoms, but the N-H proton is acidic. In the presence of a mild base like potassium carbonate, this proton is removed to generate a pyrazolate anion. This anion is a potent nucleophile. Alkylation occurs preferentially at the N1 position due to a combination of electronic and steric factors. The N1 position is generally less sterically hindered. Chloroacetone serves as the electrophile, with the chloride ion acting as the leaving group.
The overall synthetic workflow is visualized below.
Caption: Forward synthesis workflow.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory. Hydrazine is highly toxic and a suspected carcinogen. Chloroacetone is a lachrymator and toxic.[8] Handle these reagents with extreme care.
Stage 1: Synthesis of 3-Cyclopropyl-1H-pyrazol-5-amine (2)
From 3-cyclopropyl-3-oxopropanenitrile
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-cyclopropyl-3-oxopropanenitrile (10.0 g, 81.2 mmol, 1.0 equiv.).
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Reagent Addition: Add ethanol (100 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (6.1 g, ~6.0 mL, 121.8 mmol, 1.5 equiv.) dropwise at room temperature.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
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Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (20 mL) to remove residual solvent.
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Drying: Dry the white to off-white solid product under vacuum at 40°C to a constant weight. The product, 3-cyclopropyl-1H-pyrazol-5-amine (CAS 175137-46-9), is typically obtained in high purity without the need for further purification.[9][10]
Stage 2: Synthesis of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone (1)
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-cyclopropyl-1H-pyrazol-5-amine (2) (5.0 g, 40.6 mmol, 1.0 equiv.) obtained from Stage 1.
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Reagent Addition: Add acetone (100 mL) as the solvent, followed by finely ground anhydrous potassium carbonate (8.4 g, 60.9 mmol, 1.5 equiv.). Stir the suspension vigorously.
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Substrate Addition: Add chloroacetone (4.1 g, ~3.6 mL, 44.7 mmol, 1.1 equiv.) dropwise to the suspension over 10 minutes.
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Reaction Execution: Heat the mixture to reflux (approximately 60°C) and maintain for 8-12 hours. Monitor the reaction by TLC for the disappearance of the starting pyrazole.
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Work-up and Isolation: After cooling to room temperature, filter off the inorganic salts (potassium carbonate and potassium chloride) and wash them with a small amount of acetone.
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Purification: Concentrate the combined filtrate under reduced pressure to yield a crude oil or solid. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to isolate the pure product.
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Drying: Combine the pure fractions and evaporate the solvent under reduced pressure. Dry the final product under vacuum to yield 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone as a solid.
Data Summary and Characterization
Reagent and Yield Summary
| Stage | Compound Name | CAS No. | Mol. Weight ( g/mol ) | Moles (mmol) | Molar Eq. | Expected Yield |
| 1 | 3-Cyclopropyl-3-oxopropanenitrile | 55513-03-6 | 123.14 | 81.2 | 1.0 | - |
| Hydrazine Hydrate (~64% N₂H₄) | 7803-57-8 | 50.06 | 121.8 | 1.5 | - | |
| 3-Cyclopropyl-1H-pyrazol-5-amine (2) | 175137-46-9 | 123.16 | - | - | 85-95% | |
| 2 | 3-Cyclopropyl-1H-pyrazol-5-amine (2) | 175137-46-9 | 123.16 | 40.6 | 1.0 | - |
| Chloroacetone | 78-95-5 | 92.52 | 44.7 | 1.1 | - | |
| Potassium Carbonate | 584-08-7 | 138.21 | 60.9 | 1.5 | - | |
| Target Product (1) | 1306739-31-0 | 179.22 | - | - | 70-85% |
Product Characterization
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Intermediate (2): 3-Cyclopropyl-1H-pyrazol-5-amine
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Appearance: White to off-white solid.
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¹H NMR: Expect signals corresponding to the cyclopropyl protons, the pyrazole C4 proton, and exchangeable signals for the NH and NH₂ protons.
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Mass Spec (MS): [M+H]⁺ = 124.08.
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Final Product (1): 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone
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Appearance: Typically a pale yellow solid.
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¹H NMR: Expect signals for the cyclopropyl protons, the pyrazole C4 proton, a singlet for the acetone methyl group, a singlet for the methylene (-CH₂-) group, and a broad singlet for the amino (-NH₂) protons.
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¹³C NMR: Expect signals for all 9 unique carbons.
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Mass Spec (MS): [M+H]⁺ = 180.11.
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Conclusion
The synthetic pathway detailed in this guide represents a logical, efficient, and scalable method for the preparation of 1-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetone. By leveraging a classical pyrazole synthesis via cyclocondensation followed by a standard regioselective N-alkylation, this guide provides researchers with a reliable protocol. The discussion of the underlying mechanisms and the rationale for the chosen conditions aims to empower scientists to not only replicate the procedure but also to adapt it for the synthesis of analogous structures, thereby facilitating further research and development in medicinal and materials chemistry.
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